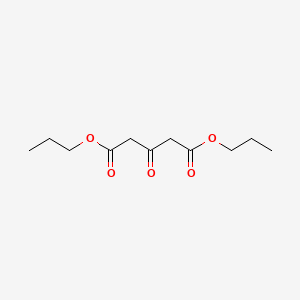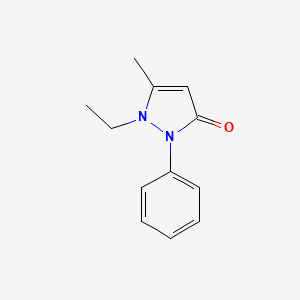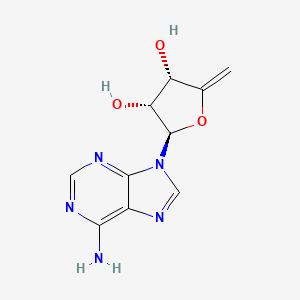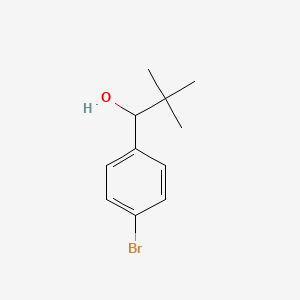
1,5-Dipropyl 3-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dipropyl 3-oxopentanedioate is an organic compound with the molecular formula C11H18O5 It is a derivative of pentanedioic acid, featuring two propyl groups and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dipropyl 3-oxopentanedioate can be synthesized through the esterification of 3-oxopentanedioic acid with propanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Dipropyl 3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to replace the ester groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Scientific Research Applications
1,5-Dipropyl 3-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs or other therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dipropyl 3-oxopentanedioate involves its reactivity due to the presence of the keto and ester groups. These functional groups can participate in various chemical reactions, enabling the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-oxopentanedioate: Similar structure but with ethyl groups instead of propyl groups.
Dimethyl 3-oxopentanedioate: Similar structure but with methyl groups instead of propyl groups.
Diisopropyl 3-oxopentanedioate: Similar structure but with isopropyl groups instead of propyl groups.
Uniqueness
1,5-Dipropyl 3-oxopentanedioate is unique due to its specific propyl groups, which can influence its reactivity and the types of products formed in chemical reactions. The length and branching of the alkyl groups can affect the compound’s physical properties and its behavior in various applications.
Properties
Molecular Formula |
C11H18O5 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dipropyl 3-oxopentanedioate |
InChI |
InChI=1S/C11H18O5/c1-3-5-15-10(13)7-9(12)8-11(14)16-6-4-2/h3-8H2,1-2H3 |
InChI Key |
PFZJNYMUJATACX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(=O)CC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747056.png)
![3-(Dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11747059.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid](/img/structure/B11747063.png)
![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747071.png)



![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11747103.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747127.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747128.png)
![(1R,4R,7S)-3-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B11747135.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747136.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747139.png)
